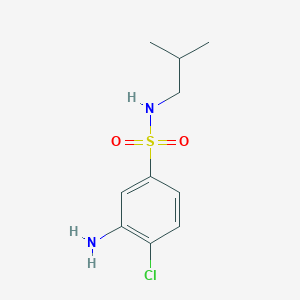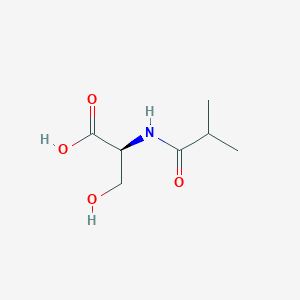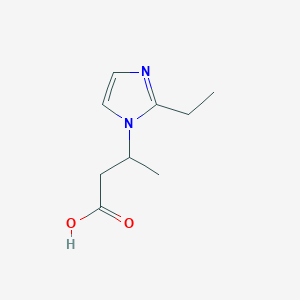
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
概要
説明
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid (3-EBIA) is an organic compound belonging to the imidazole class of compounds. It is a colorless solid with a molecular weight of 175.2 g/mol and a melting point of 121°C. 3-EBIA is an important building block in organic synthesis and has a wide range of biological and medicinal applications. In addition, 3-EBIA has been used as a catalyst in various organic reactions and as a ligand in metal-mediated reactions.
科学的研究の応用
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has a wide range of scientific research applications. It has been used as a ligand in various metal-mediated reactions, such as the synthesis of pyrrolidines and piperidines. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has been used as a catalyst in the synthesis of a variety of organic compounds, such as nitriles, amides, and lactones. 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has also been used in the synthesis of a variety of heterocyclic compounds, such as imidazolines and imidazoles. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has been used in the synthesis of various drug molecules, such as the antifungal drug miconazole.
作用機序
The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is not fully understood. However, it is believed that 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid acts as a proton donor, transferring a proton from the imidazole ring to the carboxylic acid group, resulting in the formation of an imidazolium species. This species is then able to interact with other molecules, resulting in the formation of new compounds.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid are not well understood. However, it has been suggested that 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has antimicrobial, anti-inflammatory, and antioxidant properties. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has been shown to inhibit the growth of some cancer cell lines, suggesting that it may have potential as an anticancer drug.
実験室実験の利点と制限
The main advantage of using 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid in laboratory experiments is its low toxicity and ease of synthesis. 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is a non-toxic compound and can be synthesized from readily available starting materials. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is a relatively stable compound, making it suitable for use in a variety of reactions.
However, there are some limitations to using 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid in laboratory experiments. For example, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is not soluble in water, making it difficult to work with in aqueous solutions. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is susceptible to hydrolysis, which can lead to the formation of unwanted by-products.
将来の方向性
Given the wide range of biological and medicinal applications of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid, there are a number of potential future directions for research. These include further investigations into the mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid, as well as the development of novel methods for its synthesis and use in drug discovery. In addition, further studies are needed to explore the potential of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid as an anticancer drug, as well as its potential for use in other therapeutic applications. Finally, further research is needed to explore the potential of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid as a catalyst in organic synthesis, as well as its potential for use in the synthesis of heterocyclic compounds.
特性
IUPAC Name |
3-(2-ethylimidazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8-10-4-5-11(8)7(2)6-9(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIAIZXWTVWAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,6aS,11aS)-3,4a,7a-Trihydroxy-10a-methyl-9-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-11bH-cyclopenta[b]phenanthrene-11b-carbaldehyde](/img/structure/B1387186.png)
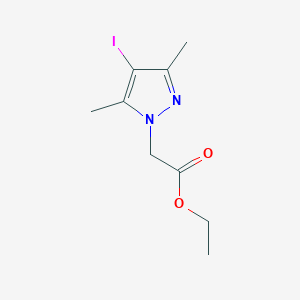

![(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387190.png)
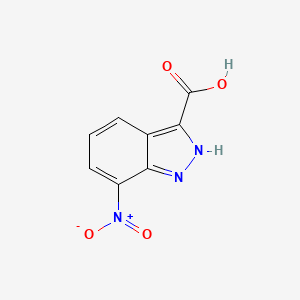
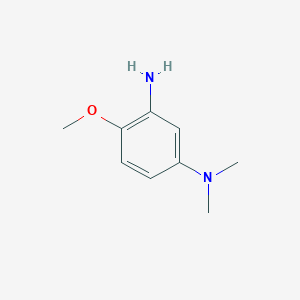
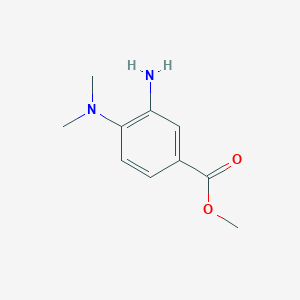
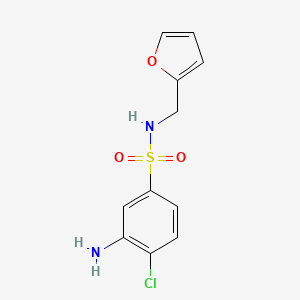


![4-Methyl-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B1387204.png)

